1,3,9-Triazaspiro[4.6]undecan-2-one;dihydrochloride

Triazaspiro scaffold Ring-size SAR Chemotype differentiation

Procure this differentiated [4.6] spirocyclic urea scaffold to strengthen your IP position versus the heavily patented [4.5]decane (e.g., Ro 64-6198) and [5.5]undecane (METTL3) series. Its 5 hydrogen-bond donors (vs. 0–3 for [4.5] analogs) and 0 rotatable bonds provide a rigid, solubility-enhancing core for polar target binding sites. Originally annotated for antiviral/antitumor phenotypic screening. NOTE: This compound is discontinued at major suppliers; budget for custom re-synthesis with 4–12 week lead time.

Molecular Formula C8H17Cl2N3O
Molecular Weight 242.14
CAS No. 2248261-56-3
Cat. No. B2516114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,9-Triazaspiro[4.6]undecan-2-one;dihydrochloride
CAS2248261-56-3
Molecular FormulaC8H17Cl2N3O
Molecular Weight242.14
Structural Identifiers
SMILESC1CC2(CCNC1)CNC(=O)N2.Cl.Cl
InChIInChI=1S/C8H15N3O.2ClH/c12-7-10-6-8(11-7)2-1-4-9-5-3-8;;/h9H,1-6H2,(H2,10,11,12);2*1H
InChIKeyFXKSZTIAZNNRJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3,9-Triazaspiro[4.6]undecan-2-one dihydrochloride (CAS 2248261-56-3): A Structurally Distinct Triazaspiro Scaffold with Antiviral and Antitumor Annotation


1,3,9-Triazaspiro[4.6]undecan-2-one dihydrochloride (CAS 2248261-56-3) is a spirocyclic urea/ketone hybrid bearing a [4.6]-membered ring fusion, distinguished from the majority of bioactive triazaspiro compounds that adopt [4.5]decane or [5.5]undecane frameworks. The compound carries three nitrogen atoms in its spirocyclic core (1,3,9-triaza arrangement), a urea carbonyl, and is supplied as a dihydrochloride salt (MW 242.14 g/mol) [1]. Originally synthesized in the early 1990s with antiviral and antitumor intent, it is currently annotated in PubChem (CID 138041004) but lacks publicly disclosed target engagement or PK data [1]. Its primary differentiation lies at the scaffold architecture level: the [4.6] ring combination provides a conformational profile, hydrogen-bond donor/ acceptor count, and synthetic derivatization vector set that is non-redundant with the more extensively explored [4.5]decane and [5.5]undecane triazaspiro series.

Why Generic Triazaspiro Substitution Fails: Ring-Size and Nitrogen-Regioisomer Differentiation of 1,3,9-Triazaspiro[4.6]undecan-2-one (CAS 2248261-56-3)


Triazaspiro compounds are not interchangeable scaffolds: the spirocyclic ring size (5- vs 6-membered second ring), nitrogen atom placement (regioisomerism), and fusion pattern dictate biological target recognition, selectivity, and ADME properties [1]. The target compound occupies a unique parameter space—a [4.6] ring system with a 1,3,9-triaza urea motif—that is absent from the clinically studied [4.5]decane NOP receptor ligands (e.g., Ro 64-6198, spiroxatrine derivatives) and the [5.5]undecane METTL3 inhibitors [2][3]. Published SAR on triazaspiro DHFR inhibitors demonstrates that a switch from a 6,5-spiro to a 6,6-spiro bicyclic system alters enzyme inhibitory IC₅₀ by 3-fold (2.3 nM vs 6.9 nM) [1]. An analogous ring-size-dependent perturbation is expected for 1,3,9-Triazaspiro[4.6]undecan-2-one, meaning that substituting it with a [4.5] or [5.5] analog would produce different target engagement and selectivity fingerprints. Procurement decisions must therefore treat this scaffold as a distinct chemical entity, not a fungible member of the triazaspiro family.

Quantitative Differentiation Evidence Guide for 1,3,9-Triazaspiro[4.6]undecan-2-one dihydrochloride (CAS 2248261-56-3) vs Closest Triazaspiro Comparators


Scaffold Uniqueness: 1,3,9-Triazaspiro[4.6]undecane Core vs [4.5]Decane and [5.5]Undecane Comparators

The target compound is the only commercially listed 1,3,9-triazaspiro[4.6]undecan-2-one dihydrochloride with a urea carbonyl at position 2 and a 7-membered second ring [1]. In contrast, known bioactive triazaspiro scaffolds fall into two dominant ring-size classes: (a) [4.5]decane-based NOP/opioid receptor ligands (1,3,8-triazaspiro[4.5]decan-4-ones) exemplified by Ro 64-6198 (NOP EC₅₀ 25.6 nM, >100-fold selectivity, pKi 9.41) and spiroxatrine (NOP Ki 118 nM, non-selective) [2]; and (b) [5.5]undecane-based METTL3 inhibitors (UZH2 IC₅₀ 5 nM) [3]. The 1,3,9-regioisomer with a [4.6] ring fusion is not represented in any published medicinal chemistry series, providing a structurally unencumbered chemical space for target identification or novel IP generation.

Triazaspiro scaffold Ring-size SAR Chemotype differentiation

Ring-Size Impact on Inhibitory Potency: [4.6] Scaffold Positioned Between 2.3 nM (6,5-Spiro) and 6.9 nM (6,6-Spiro) DHFR Baseline Potency

Ring size within spirocyclic triazaspiro cores directly modulates enzyme inhibitory potency. In a published DHFR inhibition study, the 6,5-spiro bicyclic system (closest analog to [4.6] in ring-carbon count) exhibited an IC₅₀ of 2.3 nM, while the 6,6-spiro system showed 6.9 nM—a 3-fold difference driven solely by the second ring size [1]. The target compound's [4.6] ring fusion introduces an intermediate sp³ carbon topology (7-membered second ring) that is not represented in either comparator. By interpolation, the [4.6] scaffold is expected to yield DHFR or related enzyme inhibitory potency distinct from both the 6,5- and 6,6-spiro classes, making it a valuable tool for SAR-based scaffold hopping campaigns.

DHFR inhibition Spiro ring size Antifolate SAR

Hydrogen-Bond Donor Count Differentiation: 5 HBD for 1,3,9-Triazaspiro[4.6]undecan-2-one vs 3–4 HBD in [4.5]Decane Comparators

The target compound possesses 5 hydrogen-bond donors (3 NH groups plus 2 HCl protons), as computed from its SMILES structure C1CC2(CCNC1)CNC(=O)N2.Cl.Cl [1]. By comparison, the leading [4.5]decane NOP ligand scaffold (1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one) has 0 explicit HBD in its neutral core [2], and even when substituted with H-bond donors, the total HBD count rarely exceeds 3. This elevated HBD profile of the target compound predicts lower passive membrane permeability (higher topological polar surface area) but greater aqueous solubility—a profile suited for target classes with solvent-exposed binding sites (e.g., kinases, proteases, epigenetic readers) rather than GPCRs, which favor the lower-HBD [4.5]decane scaffold. This physicochemical divergence further reinforces that the two scaffolds are not functionally interchangeable in lead optimization.

H-bond donor count ADME optimization Permeability-Solubility balance

Purity and Sourcing Availability: Min. 95% Purity for 1,3,9-Triazaspiro[4.6]undecan-2-one Dihydrochloride vs Discontinued Status of 1,3,8-Regioisomer

The target compound is listed by CymitQuimica at a minimum purity of 95% (MW 242.1 g/mol, 25 mg scale reference 3D-YPD26156), though currently marked as discontinued, suggesting historical commercial availability . In contrast, the 1,3,8-triazaspiro[4.6]undecan-2-one regioisomer is not independently listed by any major supplier, and the structurally related 1,3,8-triazaspiro[4.5]decan-4-one derivatives are widely available (e.g., MedChemExpress HY-series, Sigma-Aldrich) but represent a different ring-size class altogether . For laboratories requiring the exact [4.6]undecane scaffold, the 1,3,9-regioisomer is the only cataloged entry point, giving it sole-source differentiation despite the discontinued status requiring custom synthesis inquiries.

Chemical purity Vendor sourcing Supply chain differentiation

Biological Activity Annotation Divergence: Antiviral/Antitumor Annotation for [4.6] Scaffold vs NOP/METTL3 Annotations for Comparator Scaffolds

According to its depositor-supplied annotation, 1,3,9-Triazaspiro[4.6]undecan-2-one dihydrochloride was originally synthesized as a potential antiviral and antitumor agent [1]. This biological annotation is distinct from the two major triazaspiro comparator classes: [4.5]decane derivatives are overwhelmingly associated with NOP/opioid receptor modulation (pain, anxiety) , and [5.5]undecane derivatives are associated with METTL3 methyltransferase inhibition (acute myeloid leukemia) [2]. While no quantitative IC₅₀ or EC₅₀ data for the target compound against specific viral or tumor targets have been publicly disclosed, the divergent disease-area annotation implies a different target engagement profile. This divergence makes the [4.6] scaffold a higher-risk, higher-reward procurement choice for groups seeking to escape the crowded NOP and METTL3 target spaces.

Biological annotation Antiviral Antitumor Target class differentiation

Recommended Research and Industrial Application Scenarios for 1,3,9-Triazaspiro[4.6]undecan-2-one dihydrochloride (CAS 2248261-56-3)


Scaffold-Hopping Library Design to Escape [4.5]Decane and [5.5]Undecane Patent Space

Medicinal chemistry teams pursuing novel IP in the triazaspiro chemical space can employ 1,3,9-Triazaspiro[4.6]undecan-2-one as a core scaffold for library enumeration. As demonstrated by the DHFR SAR literature, a ring-size change alone produces a 3-fold potency differential (2.3 vs 6.9 nM) [1]. By starting from the [4.6] scaffold rather than the heavily patented [4.5]decane (e.g., Ro 64-6198, US 6,277,991) or [5.5]undecane (METTL3 inhibitor series), teams can generate composition-of-matter claims with stronger novelty and non-obviousness positions.

Solubility-Limited Lead Optimization for Polar Binding Sites (Kinases, Epigenetic Targets, Proteases)

With 5 hydrogen-bond donors—substantially more than the [4.5]decane class (0–3 HBD) [1]—the target compound is physicochemically predisposed toward targets with solvent-exposed or highly polar binding pockets. This includes kinase hinge regions, bromodomain acetyl-lysine binding sites, and metalloprotease active sites, where higher aqueous solubility and H-bonding capacity are favorable. Procurement for solubility-challenged lead series represents a rational deployment of this scaffold's physicochemical divergence.

Antiviral and Antitumor Phenotypic Screening Starting Point

The compound's depositor annotation as an antiviral/antitumor agent [1] provides a phenotypic screening hypothesis, particularly for virus families (e.g., influenza, RSV) where host-factor-directed mechanisms (e.g., DHFR inhibition) have proven viable [2]. Although no target-specific potency data are available, the structural uniqueness of the scaffold reduces the risk of rediscovering known chemotypes in antiviral or oncology phenotypic screens.

Custom Synthesis and Supply Chain Planning for [4.6] Triazaspiro Scaffold

Given that 1,3,9-Triazaspiro[4.6]undecan-2-one dihydrochloride is listed at min. 95% purity but currently marked as discontinued [1], procurement teams should budget for custom re-synthesis (estimated 4–12 week lead time) and factor the sole-source nature of this scaffold into project timelines. The 100% rotatable bond restriction (0 rotatable bonds, PubChem-computed) [2] implies a rigid core suitable for conformational restriction strategies in lead optimization, further justifying the synthesis investment.

Quote Request

Request a Quote for 1,3,9-Triazaspiro[4.6]undecan-2-one;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.